![molecular formula C20H15N3O2S B6136045 N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6136045.png)
N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
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Overview
Description
N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a quinazolinone derivative that possesses a thioacetamide group and a naphthalene moiety. In
Mechanism of Action
The mechanism of action of N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide involves its interaction with specific targets in the body, such as enzymes and receptors. It has been suggested that this compound inhibits the activity of certain enzymes, thereby reducing the production of inflammatory mediators. Additionally, it has been proposed that this compound may interact with specific receptors in the body, leading to its analgesic and antitumor effects.
Biochemical and Physiological Effects
N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to exhibit various biochemical and physiological effects. In particular, it has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, this compound has been shown to exhibit analgesic effects, possibly through its interaction with specific receptors in the body. Furthermore, it has been found to possess antitumor properties, possibly through its inhibition of certain enzymes involved in tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in lab experiments is its potential to exhibit multiple biological activities, making it a versatile compound for various applications. Additionally, its synthesis method is relatively straightforward, making it accessible for researchers. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new anti-inflammatory and analgesic drugs. Additionally, its potential as an antitumor agent should be explored further. Furthermore, its interaction with specific targets in the body should be studied in greater detail, in order to better understand its mechanism of action. Finally, its potential toxicity should be further investigated, in order to determine its safety for use in various applications.
Synthesis Methods
The synthesis of N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide involves the condensation of 2-amino-3-cyano-4(3H)-quinazolinone with 2-naphthalenethiol in the presence of acetic anhydride and triethylamine as catalysts. The reaction is carried out under reflux conditions for several hours, followed by purification through column chromatography using a suitable solvent system.
Scientific Research Applications
N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. Additionally, this compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
properties
IUPAC Name |
N-naphthalen-2-yl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18(21-15-10-9-13-5-1-2-6-14(13)11-15)12-26-20-22-17-8-4-3-7-16(17)19(25)23-20/h1-11H,12H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHDDYULCOLZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide |
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